molecular formula C25H24N4O2S B2711866 N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide CAS No. 690249-19-5

N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide

Cat. No.: B2711866
CAS No.: 690249-19-5
M. Wt: 444.55
InChI Key: QMMAPFDYUWYCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group and the benzyl group via nucleophilic substitution reactions. The final step often involves the coupling of the triazole derivative with a benzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the benzyl group can result in various functionalized derivatives.

Scientific Research Applications

N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the benzyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(4-methoxyphenyl)propanamide
  • 3-(4-methoxyphenyl)-1H-1,2,4-triazole
  • N-benzyl-3-phenylpropanamide

Uniqueness

N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide is unique due to the presence of both the triazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-benzyl-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-31-21-14-12-20(13-15-21)24-27-25(29-28-24)32-22(19-10-6-3-7-11-19)16-23(30)26-17-18-8-4-2-5-9-18/h2-15,22H,16-17H2,1H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMAPFDYUWYCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.